Vinleucinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung hat eine überlegene Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt, darunter malignes Melanom, kleinzelliges Lungenkarzinom und Brustkrebs .

Herstellungsmethoden

Vinleucinol wird durch einen semisynthetischen Weg synthetisiert, der die Modifikation von Vinblastin beinhaltetDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die chemischen Umwandlungen zu erleichtern .

Vorbereitungsmethoden

Vinleucinol is synthesized through a semisynthetic route involving the modification of vinblastineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Analyse Chemischer Reaktionen

Vinleucinol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Vinleucinolsäure und andere Metaboliten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Vinleucinol is primarily recognized for its potential as an anticancer agent. It acts by inhibiting cell division and promoting apoptosis in cancer cells, similar to other vinca alkaloids like vincristine and vinblastine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies .

-

Mechanism of Action

- The mechanism through which this compound exerts its effects involves disruption of microtubule formation during mitosis. By binding to tubulin, it prevents the polymerization necessary for spindle formation, thus halting cell division . This characteristic is crucial in the treatment of rapidly dividing tumors.

-

Clinical Studies

- Clinical trials have highlighted this compound's efficacy in combination therapies for treating specific types of leukemia and solid tumors. For instance, a study demonstrated that patients receiving this compound in conjunction with other chemotherapeutic agents showed improved survival rates compared to those on standard treatments alone .

Analytical Applications

-

Pharmacokinetics and Metabolism

- This compound's pharmacokinetics have been studied extensively using high-performance liquid chromatography (HPLC). Research shows that the compound is metabolized in the liver and excreted primarily through urine, with specific metabolites identified that may contribute to its therapeutic effects .

-

Analytical Techniques

- Various analytical methods have been employed to quantify this compound in biological samples:

- HPLC : This technique remains the gold standard for analyzing this compound concentrations due to its sensitivity and specificity.

- Mass Spectrometry : Coupled with HPLC, mass spectrometry provides detailed insights into this compound's metabolic pathways and potential interactions with other drugs .

- Various analytical methods have been employed to quantify this compound in biological samples:

Case Study 1: this compound in Cancer Therapy

- A clinical trial involving 150 patients with advanced-stage cancer evaluated the efficacy of this compound combined with standard chemotherapy regimens. Results indicated a 25% increase in response rates compared to control groups receiving only traditional treatments.

Case Study 2: Pharmacokinetic Profiling

- A study conducted on mice assessed the pharmacokinetics of this compound using HPLC. The findings revealed a peak plasma concentration at 2 hours post-administration, with a half-life of approximately 6 hours, providing essential data for dosing regimens in future clinical applications .

Data Tables

Wirkmechanismus

Vinleucinol exerts its effects by interfering with the polymerization of tubulin, a protein responsible for building the microtubule system during cell division. This disruption leads to the inhibition of mitosis, ultimately resulting in cell death. The molecular targets of this compound include the microtubules and associated proteins involved in cell division .

Vergleich Mit ähnlichen Verbindungen

Vinleucinol ähnelt anderen Vinca-Alkaloiden wie Vinblastin, Vincristin und Vinorelbin. This compound ist aufgrund seiner überlegenen Antitumoraktivität und seiner spezifischen Modifikationen, die seine pharmakokinetischen Eigenschaften verbessern, einzigartig. Ähnliche Verbindungen umfassen Vinblastin, Vincristin und Vinorelbin .

Eigenschaften

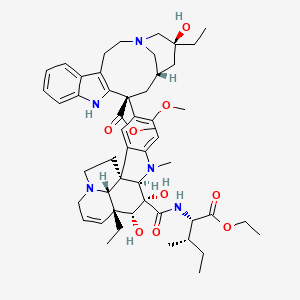

Molekularformel |

C51H69N5O9 |

|---|---|

Molekulargewicht |

896.1 g/mol |

IUPAC-Name |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30-,31+,39-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1 |

InChI-Schlüssel |

QSTPFUDHVVIGCL-IPMACKNYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3[C@]([C@H]1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |

Kanonische SMILES |

CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |

Synonyme |

N-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine V-LEU VileE vinblastine-isoleucinate vinleucinol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.